N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide
Overview
Description
“N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” typically involves the following steps:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent.
Introduction of the acetamide group: The benzothiadiazole core is then reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Attachment of the piperazine ring: Finally, the acetamide derivative is reacted with 4-cyclohexylpiperazine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiadiazole derivatives.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” would depend on its specific biological target. Generally, benzothiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
“N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide” is unique due to the presence of the cyclohexyl group on the piperazine ring, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-cyclohexylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c24-17(19-15-7-4-8-16-18(15)21-25-20-16)13-22-9-11-23(12-10-22)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-13H2,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMDCJLXVKLHGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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